molecular formula C7H13NO B2967389 1-(Methoxymethyl)cyclopent-3-en-1-amine CAS No. 2026285-83-4

1-(Methoxymethyl)cyclopent-3-en-1-amine

Cat. No. B2967389
CAS RN: 2026285-83-4
M. Wt: 127.187
InChI Key: GMWOVOCFIFMBEF-UHFFFAOYSA-N
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Description

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a chemical compound with the molecular formula C7H13NO .


Molecular Structure Analysis

The molecular structure of “1-(Methoxymethyl)cyclopent-3-en-1-amine” can be represented by the InChI code: 1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 .


Physical And Chemical Properties Analysis

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a liquid at room temperature . It has a molecular weight of 142.2 .

Scientific Research Applications

Pharmaceutical Research

1-(Methoxymethyl)cyclopent-3-en-1-amine: is a compound with potential applications in pharmaceutical research due to its structural uniqueness. It could serve as a building block in the synthesis of various pharmacologically active molecules. Its amine group can be a point of derivatization, allowing for the creation of new compounds with potential activity against a range of diseases .

Agricultural Chemistry

In agriculture, this compound might be used in the development of novel agrochemicals. Its structure could be manipulated to create pesticides or herbicides with improved efficacy and reduced environmental impact. Research in this area focuses on synthesizing compounds that are biodegradable and have minimal toxicity to non-target organisms .

Material Science

“1-(Methoxymethyl)cyclopent-3-en-1-amine” may find applications in material science, particularly in the synthesis of polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable monomer that could impart desired properties, such as flexibility or resistance to degradation, to the resulting materials .

Chemical Synthesis

This compound is likely to be used as an intermediate in organic synthesis. Its reactive sites make it a versatile precursor for the construction of complex molecules. It could be involved in reactions such as cycloadditions, nucleophilic substitutions, or as a ligand in catalytic cycles .

Safety and Hazards

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is classified as dangerous with hazard statements H225 and H314 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, P501 .

properties

IUPAC Name

1-(methoxymethyl)cyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWOVOCFIFMBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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